![molecular formula C12H10N2O3 B5122615 N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
N-[3-(aminocarbonyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(aminocarbonyl)phenyl]-2-furamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common condition that affects millions of people worldwide, and it can significantly impact a person's quality of life. Despite its prevalence, there are currently no effective treatments for chronic cough, and this has led to the development of AF-219 as a potential therapeutic option.
Mécanisme D'action
The mechanism of action of N-[3-(aminocarbonyl)phenyl]-2-furamide involves the inhibition of the P2X3 ion channel, which is expressed on sensory neurons in the airway epithelium. Activation of this ion channel is thought to be involved in the development of chronic cough, and inhibition of the channel by N-[3-(aminocarbonyl)phenyl]-2-furamide reduces cough sensitivity.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to reduce cough frequency and severity in clinical trials, indicating that it has a significant impact on the cough reflex. In addition, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to have minimal effects on other physiological parameters, such as heart rate and blood pressure, indicating that it is well-tolerated and has a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(aminocarbonyl)phenyl]-2-furamide has several advantages for use in lab experiments. It is a small molecule drug that is easily synthesized, and it has a well-defined mechanism of action that can be studied in detail. However, one limitation of N-[3-(aminocarbonyl)phenyl]-2-furamide is that it is specific to the P2X3 ion channel, and it may not be effective in treating other types of chronic cough.
Orientations Futures
There are several future directions for research on N-[3-(aminocarbonyl)phenyl]-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in chronic cough. Another area of interest is the evaluation of N-[3-(aminocarbonyl)phenyl]-2-furamide in specific patient populations, such as those with refractory chronic cough or those with underlying respiratory conditions. Finally, there is a need for further research on the safety and efficacy of N-[3-(aminocarbonyl)phenyl]-2-furamide over longer treatment periods.
Méthodes De Synthèse
The synthesis of N-[3-(aminocarbonyl)phenyl]-2-furamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to form the amide intermediate, which is then treated with acetic anhydride to form the final product.
Applications De Recherche Scientifique
N-[3-(aminocarbonyl)phenyl]-2-furamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for chronic cough. In preclinical studies, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to inhibit the activity of a specific ion channel in the airway epithelium that is thought to be involved in the development of chronic cough. In clinical trials, N-[3-(aminocarbonyl)phenyl]-2-furamide has been shown to be safe and well-tolerated, and it has demonstrated efficacy in reducing cough frequency and severity.
Propriétés
IUPAC Name |
N-(3-carbamoylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11(15)8-3-1-4-9(7-8)14-12(16)10-5-2-6-17-10/h1-7H,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHKQTJHIWPUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


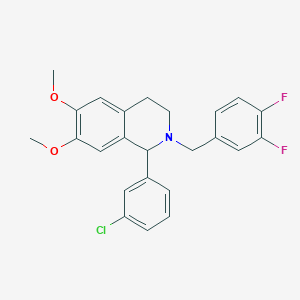

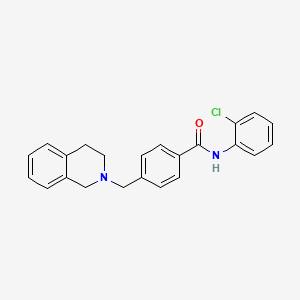
![5-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5122551.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)

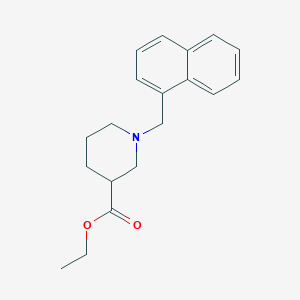
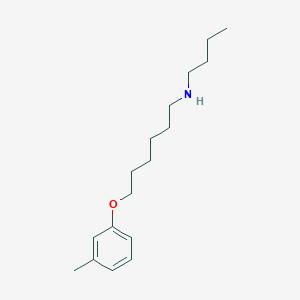
![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![1-(2,3-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5122594.png)
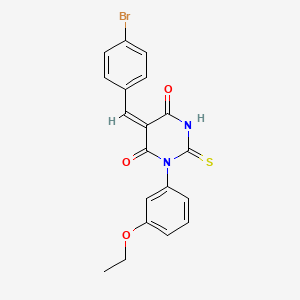
![N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5122626.png)